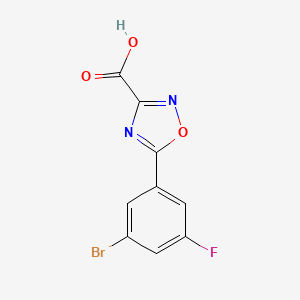

5-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1216977-92-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-bromo-5-fluorophenyl group and a carboxylic acid moiety. Its molecular formula is C₉H₅BrFN₂O₃, with a molecular weight of 269.05 g/mol . The 1,2,4-oxadiazole ring is electron-deficient, contributing to metabolic stability and resistance to enzymatic degradation. The bromo and fluoro substituents on the phenyl ring enhance lipophilicity and influence electronic properties, making this compound a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to halogen interactions .

Properties

Molecular Formula |

C9H4BrFN2O3 |

|---|---|

Molecular Weight |

287.04 g/mol |

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H4BrFN2O3/c10-5-1-4(2-6(11)3-5)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |

InChI Key |

IDRGCGGUKBCDHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-5-fluoroisonicotinaldehyde

-

- Diisopropylamine (2 equivalents) dissolved in anhydrous tetrahydrofuran (THF) cooled to -60 to -65 °C.

- Addition of n-butyllithium (2 equivalents) dropwise to generate lithium diisopropylamide (LDA) in situ.

- Addition of 3-bromo-5-fluoropyridine (1 equivalent) in THF at -60 to -65 °C, stirred for 30 minutes.

- Addition of dimethylformamide (DMF) (1.2 equivalents) as formylation agent.

- Quenching with methanol and hydrochloric acid solution.

- Extraction and purification by column chromatography.

-

- Typical yield around 22% to 60% depending on specific conditions and scale.

- Product characterized by proton nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).

Alternative Preparation Routes

- Use of LDA generated from diisopropylamine and n-butyllithium at -78 °C for lithiation of 3-bromo-5-fluoropyridine followed by DMF quenching to afford aldehyde intermediate.

- Purification by silica gel chromatography using dichloromethane or ethyl acetate mixtures.

Formation of 1,2,4-Oxadiazole Ring

The key step is the cyclization to form the 1,2,4-oxadiazole heterocycle, typically via reaction of amidoximes with carboxylic acid derivatives or their activated forms.

Amidoxime Preparation

- Amidoximes are prepared by reaction of nitriles with hydroxylamine hydrochloride under basic conditions.

- For the target compound, the amidoxime would be derived from a nitrile precursor bearing the 3-bromo-5-fluorophenyl substituent.

Cyclization to 1,2,4-Oxadiazole-3-carboxylic Acid

- The amidoxime reacts with carboxylic acid derivatives (e.g., acid chlorides, esters, or anhydrides) to form the oxadiazole ring.

- Typical conditions involve heating in polar solvents such as dimethylformamide or dimethyl sulfoxide, sometimes with dehydrating agents or catalysts to promote ring closure.

- The reaction proceeds via nucleophilic attack of the amidoxime nitrogen on the activated carboxyl carbon, followed by cyclodehydration to the oxadiazole.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base (NaOH or pyridine), aqueous or alcoholic solvent | Stirring at room temperature to mild heating |

| Cyclization | Carboxylic acid derivative, solvent (DMF, DMSO), heat (80-150 °C), possible catalyst | Reaction time 2-12 hours |

Alternative Synthetic Routes and Functionalization

Suzuki Coupling for Aryl Substitution

- Palladium-catalyzed Suzuki cross-coupling of boronic acid derivatives with halogenated oxadiazoles or vice versa can be used to install the 3-bromo-5-fluorophenyl substituent on the oxadiazole ring.

- Typical catalysts include PdCl2(dppf)·CH2Cl2, bases like sodium carbonate in aqueous-organic solvent mixtures (DMF/water).

- Reaction temperatures around 100 °C for 1-4 hours under inert atmosphere.

One-Pot Synthesis Approaches

- Recent advances include one-pot synthesis strategies combining amidoxime formation, cyclization, and arylation steps to streamline synthesis.

- Use of copper or palladium catalysts with appropriate ligands and bases in solvents like 1,4-dioxane at elevated temperatures.

Summary Data Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Bromo-5-fluoropyridine | LDA (from diisopropylamine + n-BuLi), DMF, THF, -78 °C | 22-60 | Aldehyde intermediate formation |

| 2 | Amidoxime (from nitrile) | Hydroxylamine hydrochloride, base, aqueous/alcoholic solvent | N/A | Amidoxime precursor |

| 3 | Amidoxime + Carboxylic acid derivative | Heat, DMF/DMSO, 80-150 °C | Moderate to good | Cyclization to oxadiazole |

| 4 | Halogenated oxadiazole + Boronic acid | Pd catalyst, Na2CO3, DMF/H2O, 100 °C | 35-70 | Suzuki coupling for aryl substitution |

Research Discoveries and Notes

- The regioselective lithiation of 3-bromo-5-fluoropyridine at low temperature followed by formylation is a reliable route to key aldehyde intermediates.

- Amidoxime cyclization to 1,2,4-oxadiazoles is well-established and can be tuned by choice of solvent and temperature.

- Palladium-catalyzed cross-coupling allows for late-stage functionalization, enabling modular synthesis of diverse substituted oxadiazoles.

- One-pot strategies integrating multiple steps reduce purification needs and improve overall efficiency.

- The presence of bromine and fluorine substituents influences reactivity and solubility, important for reaction optimization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted phenyl derivatives.

Coupling Products: Products of Suzuki-Miyaura coupling include biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Biological Probes: It can be used to create fluorescent probes for bioimaging applications, aiding in the visualization of biological processes.

Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

Material Science: The compound can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring can facilitate interactions with biological macromolecules, while the bromine and fluorine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid (CAS: 887979-15-9)

- Structural Difference : The 1,2-oxazole core (vs. 1,2,4-oxadiazole) has one less nitrogen atom, reducing electron deficiency.

- Impact : Lower thermal and metabolic stability compared to oxadiazole derivatives. The reduced electronegativity may decrease binding affinity in targets requiring strong dipole interactions .

5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 7144-23-2)

- Structural Difference : A pyridinyl group replaces the bromo/fluorophenyl substituent.

Substituent Position and Electronic Effects

5-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

- Structural Difference : Bromo and fluoro substituents are at positions 2 and 4 (vs. 3 and 5 in the main compound).

- Impact : Altered steric and electronic effects may shift binding preferences in enzyme active sites. The para-fluoro substituent could enhance π-π stacking in hydrophobic pockets .

5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Functional Group Modifications

Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 40019-35-0)

- Structural Difference : Ethyl ester replaces the carboxylic acid.

- Impact : Increased lipophilicity (logP ~2.1 vs. ~1.5 for the free acid) enhances cell membrane penetration but requires hydrolysis for activation. This prodrug strategy is common in antiviral and anticancer agents .

5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid

- Structural Difference: A pyrrole-carboxamido substituent adds hydrogen-bond donors/acceptors.

- Impact : Demonstrated potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM), highlighting the role of extended substituents in targeting bacterial enzymes .

Biological Activity

The compound 5-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Inhibition of Enzymatic Activity : Compounds containing the 1,2,4-oxadiazole moiety have been shown to inhibit various enzymes such as:

- Antitumor Activity : The oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the oxadiazole structure have led to compounds with IC values in the low micromolar range against human tumor cell lines .

Biological Activity Overview

The biological activities associated with This compound can be summarized as follows:

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The derivative containing the bromofluorophenyl group showed enhanced selectivity and potency against renal cancer cells, with an IC value of 1.143 µM. This suggests that structural modifications can significantly influence biological activity and selectivity .

Case Study 2: Enzyme Inhibition

Research indicated that certain oxadiazole derivatives act as inhibitors of HDACs and CA. These enzymes are critical in cancer biology and metabolic processes. The ability of these compounds to inhibit such enzymes positions them as potential therapeutic agents in cancer treatment and metabolic disorders .

Comparative Analysis of Related Compounds

To understand the relative effectiveness of This compound , a comparison with structurally similar compounds is essential.

| Compound Name | IC (µM) | Activity Type |

|---|---|---|

| This compound | 1.143 (renal cancer) | Anticancer |

| tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | 92.4 | Anticancer |

| New derivative from oxadiazole modification | 2.76 (ovarian cancer) | Enhanced potency |

Q & A

Basic: What are the key synthetic strategies for preparing 5-(3-bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:

Cyclization : Reacting a nitrile precursor (e.g., 3-bromo-5-fluorophenylacetonitrile) with hydroxylamine to form an amidoxime intermediate.

Carboxylic Acid Formation : Oxidative cleavage or hydrolysis under acidic/basic conditions to introduce the carboxylic acid group.

Purification : Chromatography or recrystallization to isolate the final product.

Key Considerations : The bromine and fluorine substituents may influence reactivity due to their electron-withdrawing effects, requiring controlled temperature and pH to avoid dehalogenation .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : H and C NMR to confirm the oxadiazole ring structure and substituent positions. Fluorine (F NMR) and bromine isotopic patterns aid in verifying halogen placement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ or [M-H]- ions).

- HPLC-PDA : Purity assessment (>95% by area normalization) and detection of halogenated byproducts .

Advanced: How do substituents (Br, F) influence the compound’s bioactivity and electronic properties?

- Electron-Withdrawing Effects : Bromine and fluorine enhance electrophilicity, potentially improving binding to biological targets (e.g., enzymes).

- Steric and Electronic Tuning : The 3-bromo-5-fluoro substitution pattern may optimize π-π stacking or hydrogen bonding in protein-ligand interactions.

- Computational Insights : Density Functional Theory (DFT) studies can model charge distribution and predict reactivity hotspots .

Advanced: What computational tools are recommended for studying its reactivity or docking interactions?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases).

- DFT Calculations : Gaussian or ORCA to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Crystallography : Reference X-ray data from analogous compounds (e.g., InChIKey: FHJAASOLBGVLKC-UHFFFAOYSA-N) to validate structural models .

Basic: How should this compound be stored to ensure stability?

- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the oxadiazole ring.

- Light Sensitivity : Protect from UV exposure due to bromine’s photolability.

- Solubility : Prepare fresh solutions in DMSO or methanol (solubility ~10 mM) to avoid precipitation .

Advanced: What biological activities are hypothesized based on structural analogs?

- Anticancer Potential : Isoxazole/oxadiazole derivatives with halogenated aryl groups show inhibitory activity against kinases or tubulin polymerization.

- Antimicrobial Activity : The carboxylic acid group may enhance solubility for bacterial membrane penetration.

- Validation : In vitro assays (e.g., MTT for cytotoxicity) are recommended to confirm activity .

Basic: What solvents are compatible with this compound for experimental use?

- Polar aprotic solvents : DMSO, DMF (ideal for reaction conditions).

- Protic solvents : Methanol or ethanol for spectroscopic analysis.

- Avoid : Chlorinated solvents (risk of halogen exchange) .

Advanced: How can contradictory data in synthetic yields be resolved?

- Parameter Optimization : Vary reaction time, catalyst loading (e.g., ZnCl₂ for cyclization), or temperature.

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated products) and adjust protecting groups.

- Literature Cross-Validation : Compare methods from peer-reviewed protocols (e.g., PubChem CID-specific procedures) .

Advanced: What are the challenges in achieving >98% purity?

- Halogenated Impurities : Trace bromo- or fluoro-byproducts require gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile).

- Metal Contamination : Chelating agents (e.g., EDTA) may be needed if transition metals are used in synthesis.

- Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) for optimal crystal lattice formation .

Basic: What safety precautions are required during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.